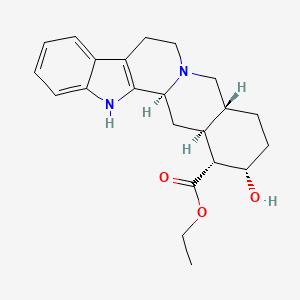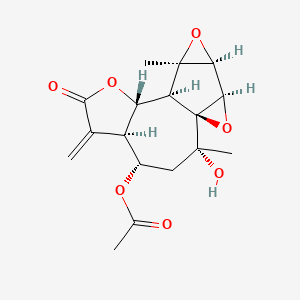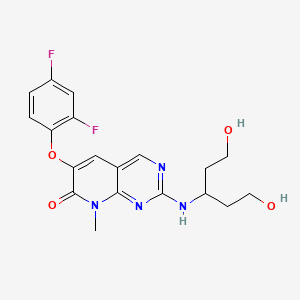
Pamapimod
描述
帕马匹莫德是一种选择性抑制p38丝裂原活化蛋白激酶(MAPK)的药物,专门针对α和β亚型。 它已广泛研究其在自身免疫性疾病,特别是类风湿性关节炎中的潜在治疗应用 . 帕马匹莫德在治疗破骨细胞相关的骨质疏松症方面也显示出前景,并且已对其抗SARS-CoV-2病毒特性进行了研究 .
作用机制
帕马匹莫德通过选择性抑制p38丝裂原活化蛋白激酶α和β亚型来发挥作用。这种抑制阻止了参与炎症反应的下游靶标的磷酸化和激活。 该化合物专门靶向核因子-κB配体(RANKL)诱导的破骨细胞形成,通过抑制p38磷酸化和随后的c-Fos和活化T细胞核因子c1(NFATc1)表达 . 这导致对破骨细胞骨吸收至关重要的基因表达减少,例如整合素和金属蛋白酶结构域含有蛋白12(ADAM12) .
生化分析
Biochemical Properties
Pamapimod plays a crucial role in biochemical reactions by inhibiting the activity of p38α and p38β MAPKs. These kinases are involved in the regulation of inflammatory cytokines. This compound exhibits high selectivity, binding with submicromolar affinity to p38α (MAPK14) and p38β (MAPK11), but not to p38γ (MAPK12) or p38δ (MAPK13) . This selective inhibition results in the suppression of cytokine production, such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), in various cellular models .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the phosphorylation of p38 MAPK, leading to reduced activation of downstream targets such as c-Fos and nuclear factor of activated T cells c1 (NFATc1) . This inhibition affects various cellular processes, including osteoclastogenesis and bone resorption in osteoclasts . Additionally, this compound has demonstrated antiviral activity by inhibiting the replication of SARS-CoV-2 in different cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of p38α and p38β MAPKs, thereby preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling cascade involved in the production of pro-inflammatory cytokines. This compound’s selectivity for p38α and p38β over other MAPK isoforms is attributed to its specific binding interactions with these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its inhibitory activity over extended periods in vitro . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vivo studies have demonstrated that this compound can prevent bone loss in ovariectomized mice over a prolonged treatment period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rheumatoid arthritis, this compound has been administered at various doses to evaluate its efficacy and safety . Higher doses of this compound have been associated with increased inhibition of inflammatory cytokine production and improved clinical outcomes. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate inflammatory responses. It inhibits the p38 MAPK-NFATc1 signaling pathway, leading to reduced expression of genes involved in osteoclast differentiation and bone resorption . This inhibition affects the metabolic flux of cytokines and other inflammatory mediators, contributing to its therapeutic effects in inflammatory diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and can effectively reach target tissues when administered systemically . This compound’s distribution within cells is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38 MAPKs . Its activity is dependent on its ability to access and bind to these kinases within the cytoplasmic compartment. This compound does not require specific targeting signals or post-translational modifications for its localization, as its distribution is primarily determined by its binding interactions with p38 MAPKs .
准备方法
帕马匹莫德通过多步化学过程合成。合成路线包括制备关键中间体,然后将其偶联并进行后续官能团修饰。 反应条件通常包括使用有机溶剂、催化剂和控制温度设置,以确保高产率和纯度 . 工业生产方法侧重于优化这些条件,以便在保持化合物功效和安全性的同时扩大合成规模。
化学反应分析
科学研究应用
帕马匹莫德具有广泛的科学研究应用:
化学: 用作工具化合物来研究p38 MAPK通路及其在细胞过程中的作用。
生物学: 研究其对破骨细胞生成和骨吸收的影响,使其在骨质疏松症研究中具有相关性.
医学: 在临床试验中评估用于治疗类风湿性关节炎和其他自身免疫性疾病.
工业: 用于开发针对炎症途径的新型治疗剂。
相似化合物的比较
帕马匹莫德与其他p38 MAPK抑制剂进行比较,例如:
塔马匹莫德: 另一种具有类似抗炎特性的p38 MAPK抑制剂,但药代动力学特征不同.
狄马匹莫德: 已知其在治疗慢性阻塞性肺疾病中的潜力,它也抑制p38 MAPK,但具有不同的选择性和功效.
PH-797804: 一种p38 MAPK抑制剂,在炎症性疾病中具有应用,与帕马匹莫德相比,显示出不同的效力和选择性.
帕马匹莫德的独特性在于它对p38α和β亚型具有高度选择性,并且已在类风湿性关节炎和其他自身免疫性疾病的临床试验中得到广泛评估 .
属性
IUPAC Name |
6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYLVUFNAHSSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963312 | |
| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-01-2 | |
| Record name | Pamapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


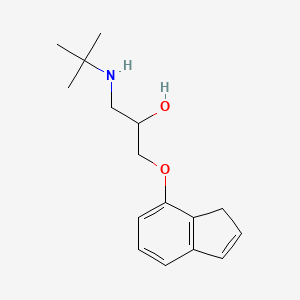
![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)


![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)
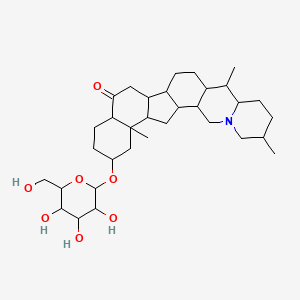
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
